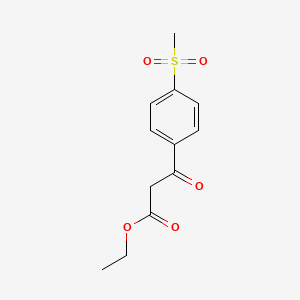![molecular formula C18H18O4 B3143616 Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate CAS No. 53090-45-2](/img/structure/B3143616.png)
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate is an organic compound with the molecular formula C18H18O4. It is a derivative of benzoic acid and is characterized by the presence of an ester functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate can be synthesized through several methods. One common method involves the esterification of 4-(benzyloxy)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki-Miyaura coupling reaction, where 4-(benzyloxy)phenylboronic acid is coupled with ethyl 3-bromopropanoate in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Ammonia or primary amines can be used to convert the ester to an amide under mild conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzyloxy group may also interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate can be compared with other similar compounds such as:
Ethyl 3-phenyl-3-oxopropanoate: Lacks the benzyloxy group, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in physical properties and reactivity.
4-(Benzyloxy)benzoic acid: The acid form of the compound, which has different solubility and reactivity characteristics
This compound is unique due to the presence of both the benzyloxy and ester functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-oxo-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-2-21-18(20)12-17(19)15-8-10-16(11-9-15)22-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGWWUITCSUUDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
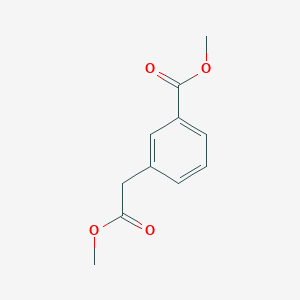
![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)
![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)
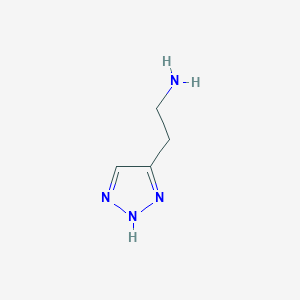

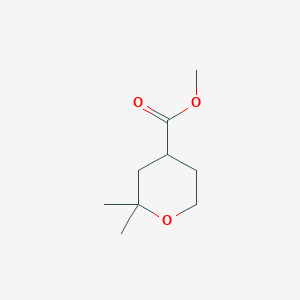

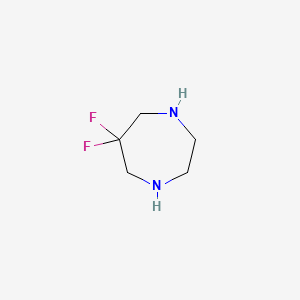
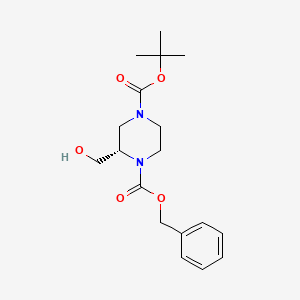
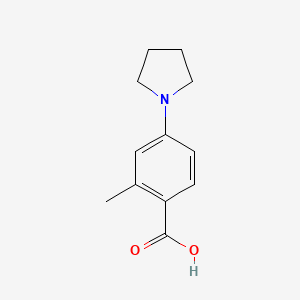
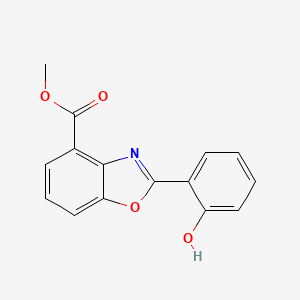
![ethyl 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3143602.png)
![2-Hydrazinyl-5,6-dimethylbenzo[d]thiazole](/img/structure/B3143614.png)
